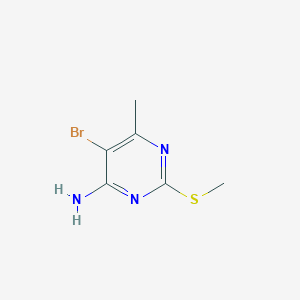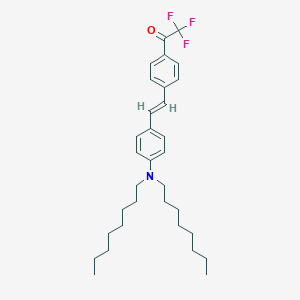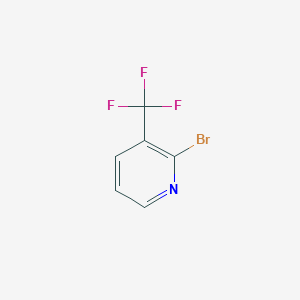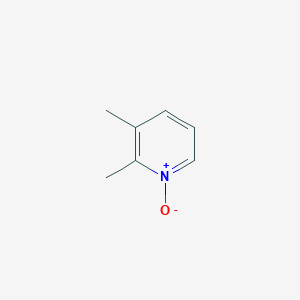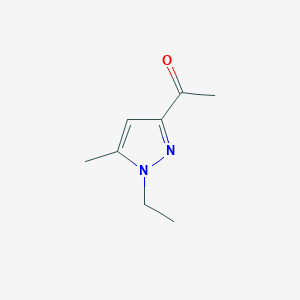
3-Acetyl-1-ethyl-5-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-ethyl-5-methylpyrazole (AEMP) is a pyrazole derivative that has been extensively studied in the field of medicinal chemistry. It is a versatile compound that has been used in a variety of research applications, particularly in the development of new drugs and therapies. In
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1-ethyl-5-methylpyrazole is not well understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-1-ethyl-5-methylpyrazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 3-Acetyl-1-ethyl-5-methylpyrazole has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to have anti-fungal and anti-bacterial properties, making it a potential therapeutic agent for a variety of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Acetyl-1-ethyl-5-methylpyrazole in lab experiments is that it is relatively easy to synthesize and purify. 3-Acetyl-1-ethyl-5-methylpyrazole is also stable under a variety of conditions, making it a useful tool for studying the effects of various treatments on cancer cells and other cell types. One limitation of using 3-Acetyl-1-ethyl-5-methylpyrazole in lab experiments is that its mechanism of action is not well understood, making it difficult to design experiments to test its effects on specific pathways or targets.
Direcciones Futuras
There are a number of future directions for research on 3-Acetyl-1-ethyl-5-methylpyrazole. One area of research is the development of new drugs and therapies based on 3-Acetyl-1-ethyl-5-methylpyrazole. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies. Additionally, more research is needed to determine the safety and efficacy of 3-Acetyl-1-ethyl-5-methylpyrazole in humans, particularly in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-Acetyl-1-ethyl-5-methylpyrazole involves the reaction of 3-acetyl-1-ethyl-5-methylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with ethanol. The resulting product is 3-Acetyl-1-ethyl-5-methylpyrazole, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
3-Acetyl-1-ethyl-5-methylpyrazole has been used in a variety of research applications, particularly in the development of new drugs and therapies. One of the most promising applications of 3-Acetyl-1-ethyl-5-methylpyrazole is in the treatment of cancer. Studies have shown that 3-Acetyl-1-ethyl-5-methylpyrazole has potent anti-cancer activity, particularly against breast, colon, and lung cancer cells. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of inflammatory diseases.
Propiedades
Número CAS |
165743-69-1 |
|---|---|
Nombre del producto |
3-Acetyl-1-ethyl-5-methylpyrazole |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(1-ethyl-5-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-10-6(2)5-8(9-10)7(3)11/h5H,4H2,1-3H3 |
Clave InChI |
OLIORJQCDXKJQP-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C(=O)C)C |
SMILES canónico |
CCN1C(=CC(=N1)C(=O)C)C |
Sinónimos |
Ethanone, 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)
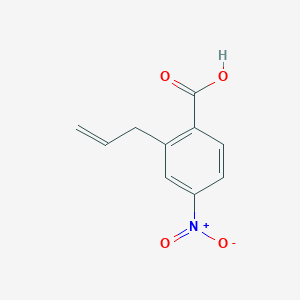
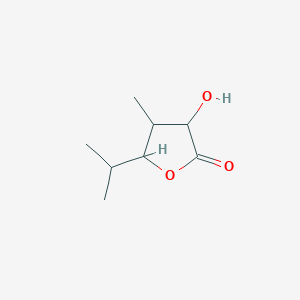
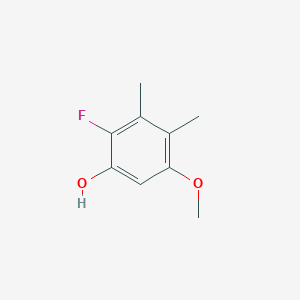
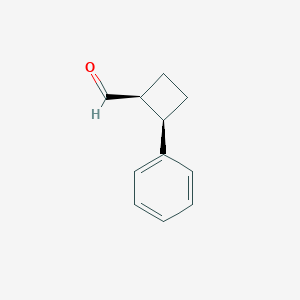
![[1,4'-Bipiperidin]-2-one](/img/structure/B70529.png)
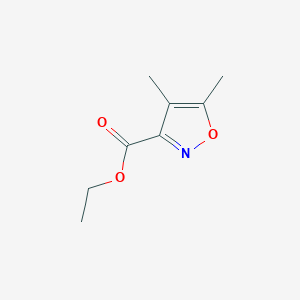
![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
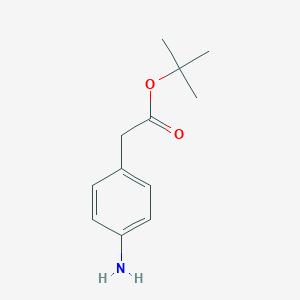
![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)
